molecular formula C12H11NO2 B1341359 6,7-Dimethylquinoline-3-carboxylic acid CAS No. 948294-50-6

6,7-Dimethylquinoline-3-carboxylic acid

Cat. No. B1341359
CAS RN: 948294-50-6
M. Wt: 201.22 g/mol
InChI Key: PJSIIXYYIBFANC-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline-3-carboxylic acid is a heterocyclic organic compound with the empirical formula C12H11NO2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethylquinoline-3-carboxylic acid consists of a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This compound is dimethylated at the 6th and 7th positions of the quinoline ring. Additionally, a carboxylic acid functional group is attached at the 3rd position .


Physical And Chemical Properties Analysis

6,7-Dimethylquinoline-3-carboxylic acid is a solid substance . Its molecular weight is 201.22 g/mol . The SMILES string representation of its structure is Cc1cc2cc(cnc2cc1C)C(O)=O .

Scientific Research Applications

Enantioselective Synthesis

One significant application of quinoline derivatives in scientific research is in the enantioselective synthesis of compounds. For example, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the potential of dynamic kinetic resolution in producing compounds with high enantiopurity and good yields. This process involves CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, highlighting the utility of quinoline derivatives in asymmetric synthesis for potentially active pharmaceutical ingredients (Paál et al., 2008).

Antiproliferative Activity

Quinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), have been evaluated for their antiproliferative action against cancer. One study demonstrated M1's protective action on liver tissues and its ability to ameliorate hepatocellular carcinoma-induced metabolic alterations in rats. The study used HPLC analysis, histopathology, and NMR-based serum metabolic studies to establish M1's antiproliferative potential, suggesting its promise for future anticancer therapy (Kumar et al., 2017).

Photolabile Protecting Groups

Another research application of quinoline derivatives is in the development of photolabile protecting groups for carboxylic acids, such as those based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ offers greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other esters, making it a valuable tool in the study of biological messengers in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Antimicrobial Investigations

Quinoline derivatives have also been synthesized for antimicrobial investigations. A study synthesized 2-carboxamidoquinoxaline-3-carboxylic acid derivatives from 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid anhydride and assessed their antimicrobial activities. The study explored the effect of side chain variations, such as acetamido and Schiffs bases, upon antimicrobial activity, contributing to the development of new compounds with potential antimicrobial potency (El-Gaby et al., 2002).

Safety and Hazards

This compound is classified as an eye irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6,7-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-9-5-10(12(14)15)6-13-11(9)4-8(7)2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSIIXYYIBFANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589121
Record name 6,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylquinoline-3-carboxylic acid

CAS RN

948294-50-6
Record name 6,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948294-50-6
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